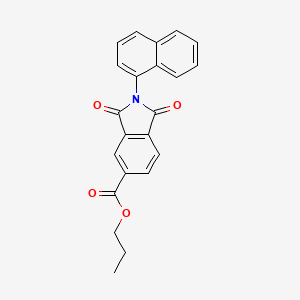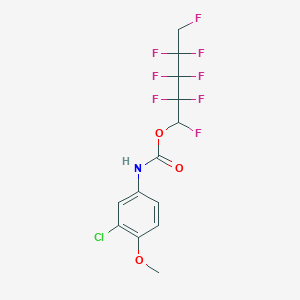
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, a chloro group, and a methoxy group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 1,2,2,3,3,4,4,5-octafluoropentanol with N-(3-chloro-4-methoxyphenyl)isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a catalyst such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.
Reduction Reactions: The carbamate group can be reduced to form an amine.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of N-(3-azido-4-methoxyphenyl)carbamate or N-(3-thio-4-methoxyphenyl)carbamate.
Oxidation Reactions: Formation of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-formylphenyl)carbamate.
Reduction Reactions: Formation of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)amine.
Applications De Recherche Scientifique
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of specialty polymers and coatings due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The fluorinated carbamate group can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The presence of the chloro and methoxy groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- Glycidyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Uniqueness
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate is unique due to the presence of both a fluorinated carbamate group and a substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H10ClF8NO3 |
|---|---|
Poids moléculaire |
415.66 g/mol |
Nom IUPAC |
1,2,2,3,3,4,4,5-octafluoropentyl N-(3-chloro-4-methoxyphenyl)carbamate |
InChI |
InChI=1S/C13H10ClF8NO3/c1-25-8-3-2-6(4-7(8)14)23-10(24)26-9(16)12(19,20)13(21,22)11(17,18)5-15/h2-4,9H,5H2,1H3,(H,23,24) |
Clé InChI |
PMDGQVMJRRYRDX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)NC(=O)OC(C(C(C(CF)(F)F)(F)F)(F)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 4-[(E)-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B14950846.png)

![(2E,5E)-2-[(2-Chlorophenyl)imino]-5-[(2,4-dichlorophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B14950863.png)
![2-[4-(1,3-Benzodioxol-5-yl)-9-(propan-2-yl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B14950867.png)
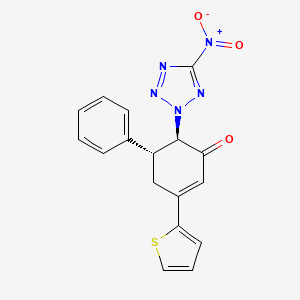
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14950874.png)
![N-{4-[(4-{5-[({4-[(naphthalen-1-ylcarbonyl)amino]phenyl}carbonyl)amino]-1H-benzimidazol-2-yl}phenyl)carbamoyl]phenyl}naphthalene-1-carboxamide](/img/structure/B14950882.png)
![methyl {(3Z)-3-[2-({[(4-tert-butylphenyl)carbonyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14950886.png)
![N'-[(3Z)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B14950887.png)
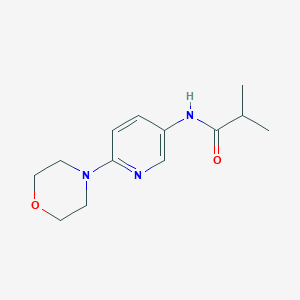
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(2-methoxyanilino)acetohydrazide](/img/structure/B14950898.png)
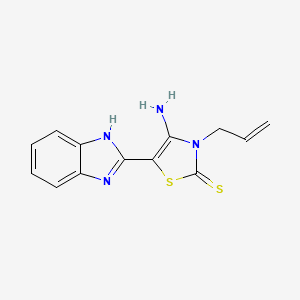
![(5E)-5-[(3-bromo-4-methoxyphenyl)methylidene]-1-(3-methoxyphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B14950910.png)
